1-Methylbenzo[e]benzimidazol-2-amine
CAS No.: 102408-30-0
Cat. No.: VC20739846
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol
* For research use only. Not for human or veterinary use.
![1-Methylbenzo[e]benzimidazol-2-amine - 102408-30-0](/images/no_structure.jpg)
CAS No. | 102408-30-0 |
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Molecular Formula | C12H11N3 |
Molecular Weight | 197.24 g/mol |
IUPAC Name | 1-methylbenzo[e]benzimidazol-2-amine |
Standard InChI | InChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14) |
Standard InChI Key | MYCFSKWKNMDXFW-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC3=CC=CC=C32)N=C1N |
Canonical SMILES | CN1C2=C(C=CC3=CC=CC=C32)N=C1N |
Structural Characterization and Properties
Chemical Structure and Composition
1-Methylbenzo[e]benzimidazol-2-amine belongs to the broader class of benzimidazole compounds. While specific data on this exact compound is limited in the provided sources, the basic benzimidazol-2-amine structure (C7H7N3) has a molecular weight of 133.1506 . The 1-Methylbenzo[e] modification indicates the presence of an additional benzene ring fused to the benzimidazole core, with a methyl group at the N1 position. This structural arrangement likely influences its physicochemical properties and biological activities compared to simpler benzimidazole derivatives.
Spectroscopic Characteristics
Similar benzimidazole derivatives demonstrate characteristic spectroscopic profiles that can be extrapolated to understand the properties of 1-Methylbenzo[e]benzimidazol-2-amine. For instance, related compounds such as 1-alkyl-benzimidazol-2-amines typically show distinctive NMR patterns. Based on similar compounds, we can anticipate that 1-Methylbenzo[e]benzimidazol-2-amine would likely exhibit comparable spectroscopic features with specific shifts reflecting its unique structural elements.
Synthesis Methodologies
General Synthetic Approaches for Benzimidazol-2-amine Derivatives
The synthesis of benzimidazole derivatives typically follows established procedures that can be adapted for the preparation of 1-Methylbenzo[e]benzimidazol-2-amine. A common approach involves the reaction of o-phenylenediamine with cyanogen bromide, followed by alkylation. As reported in the literature, the synthesis of 2-aminobenzimidazole (compound 7) can be achieved by reacting o-phenylenediamine with CNBr in a mixture of methanol and water at 60°C for 3 hours .
N-Alkylation Procedures
The N-alkylation of benzimidazole compounds is typically performed using alkyl halides in the presence of a base. For example, the synthesis of 1-alkyl-1H-benzimidazol-2-amine derivatives can be achieved by treating 2-aminobenzimidazole with an appropriate alkyl halide (such as methyl iodide for methylation) in the presence of KOH in acetone at elevated temperatures . This methodology could be adapted for the synthesis of 1-Methylbenzo[e]benzimidazol-2-amine with appropriate modifications to accommodate the benzo[e] structural feature.
Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzimidazoles
Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
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Methyl iodide | KOH | Acetone | 60 | 3 | 70-80 |
Butyl iodide | KOH | Acetone | 60 | 3 | 74 |
Benzyl bromide | KOH | Acetone | 60 | 3 | 70-75 |
Pharmacological Activities
Antimicrobial Properties
Benzimidazole derivatives, including those with structural similarities to 1-Methylbenzo[e]benzimidazol-2-amine, have demonstrated significant antimicrobial activities. Several benzimidazole compounds containing imine functionality (compounds 9-14) have shown notable antimicrobial properties against various microorganisms . The presence of specific substituents on the benzimidazole core, particularly electron-withdrawing groups such as fluoro, nitro, or chloro at specific positions, appears to contribute significantly to antimicrobial efficacy .
Anti-inflammatory Activity
The benzimidazole scaffold has been associated with anti-inflammatory properties across numerous studies. Compounds such as 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives (compounds 136-137) have exhibited remarkable cyclooxygenase inhibitory effects with IC50 values on COX-1 of 0.1664 and 0.2272 nM, respectively, and IC50 values on COX-2 of 0.0370 and 0.0469 nM, respectively . These compounds also demonstrated significant reduction of edema compared to standard diclofenac at all time intervals, suggesting potent anti-inflammatory activity .
Analgesic Effects
Benzimidazole derivatives have shown promising analgesic properties in various studies. For example, compound 151 displayed 72% analgesic activity at a dose of 20 mg/kg in the second hour of testing, comparable to the standard drug diclofenac (69% analgesic activity) . N-substituted benzimidazole derivatives have also demonstrated notable analgesic effects, with some compounds showing reduction in writhing comparable to standard aspirin .
Table 2: Comparative Pharmacological Activities of Selected Benzimidazole Derivatives
Activity Type | Compound Identifier | Key Structural Features | Potency/Efficacy | Reference Comparison |
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Anti-inflammatory | 136-137 | 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol | IC50 (COX-2): 0.0370-0.0469 nM | Superior to diclofenac |
Analgesic | 151 | N-substituted benzimidazole | 72% activity at 20 mg/kg | Comparable to diclofenac (69%) |
Antimicrobial | 15, 18 | 2-pyridone based benzimidazole with fluoro/nitro groups | MIC: 12.5-25 μg/ml | Superior to chloramphenicol (MIC: 50 μg/ml) |
COX-2 Inhibition | 152-154 | 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole | IC50: 8-13.7 μM | Significant inhibition |
Structure-Activity Relationships
Influence of N1-Substitution
The presence of an N1-methyl group in 1-Methylbenzo[e]benzimidazol-2-amine likely affects its pharmacological profile compared to unsubstituted analogs. Research on related compounds suggests that N1-alkylation can enhance lipophilicity and membrane permeability, potentially improving bioavailability. Studies on similar benzimidazole derivatives have shown that N1-alkylation can significantly influence antimicrobial and anti-inflammatory activities. For instance, 1-alkyl-1H-benzimidazol-2-amine derivatives with varying alkyl chain lengths (butyl, pentyl, benzyl) demonstrated distinct bioactivity profiles, suggesting that the nature of the N1-substituent plays a crucial role in determining biological properties .
Effect of Benzo-Fusion
The benzo[e] fusion in 1-Methylbenzo[e]benzimidazol-2-amine creates an extended aromatic system compared to simple benzimidazoles. While specific data on this exact structural arrangement is limited in the provided sources, research on related polycyclic systems suggests that such extended aromaticity can influence:
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Binding affinity to biological targets
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Intercalation potential with DNA
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Photophysical properties
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Metabolic stability
Analytical Methods for Identification and Quantification
Spectroscopic Techniques
The identification and characterization of 1-Methylbenzo[e]benzimidazol-2-amine can be achieved using various spectroscopic techniques. Based on approaches used for similar compounds, the following methods are likely applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound. For related benzimidazole derivatives, characteristic signals for the benzimidazole core and N-methyl substituents are typically observed .
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Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula and provide fragmentation patterns useful for structural verification. For instance, similar compounds have been characterized using ESI-TOF MS, with good agreement between calculated and found masses .
Chromatographic Methods
Chromatographic techniques are valuable for purification and quantitative analysis of 1-Methylbenzo[e]benzimidazol-2-amine:
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Silica gel column chromatography using appropriate solvent systems (e.g., MeOH/CH2Cl2) has been employed successfully for purification of related benzimidazole derivatives .
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High-Performance Liquid Chromatography (HPLC) with UV detection can provide sensitive and specific quantification for pharmaceutical and biological samples.
Therapeutic Area | Mechanism of Action | Supporting Evidence from Analogs | Potential Advantage of 1-Methylbenzo[e]benzimidazol-2-amine |
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Antimicrobial | Cell wall/membrane disruption | Activity of compounds 9-14, 15-19 against various bacterial strains | Extended aromatic system may enhance membrane interaction |
Anti-inflammatory | COX inhibition | Compounds 136-137 with potent COX inhibition | N1-methyl and benzo[e] fusion may modify selectivity profile |
Analgesic | Central and peripheral pain pathways | Compound 151 with 72% analgesic activity | Potentially improved bioavailability due to lipophilicity |
Enzyme inhibition | Selective targeting of specific enzymes | Compound 162 with selective COX-2 inhibition | Modified structure may enable novel enzyme interactions |
Challenges and Future Research Directions
Synthesis Optimization
The synthesis of 1-Methylbenzo[e]benzimidazol-2-amine presents challenges related to regioselectivity and yield optimization. Future research could focus on developing more efficient synthetic routes, potentially employing:
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Microwave-assisted synthesis approaches
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Flow chemistry methods for scalable production
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Green chemistry principles to reduce environmental impact
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Catalyst optimization to improve selectivity
Comprehensive Biological Evaluation
A thorough assessment of the biological properties of 1-Methylbenzo[e]benzimidazol-2-amine is essential to fully understand its therapeutic potential. Future studies should include:
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Systematic evaluation against diverse pathogen panels
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In-depth mechanism of action studies
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Structure-activity relationship investigations with varying substituents
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Toxicity and safety profiling
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Pharmacokinetic and pharmacodynamic analyses
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